3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Overview
Description
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinolin-2-one core with isobutyl and dimethoxy substituents.
Mechanism of Action
Target of Action
The primary target of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
This compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, thereby disrupting the storage of these neurotransmitters and their subsequent release into the synaptic cleft .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects the monoaminergic system in the brain . This system plays a crucial role in regulating various physiological functions, including mood, appetite, and sleep. Disruption of this system can lead to a variety of neurological and psychiatric disorders .
Result of Action
The inhibition of VMAT2 by this compound leads to a disruption in the storage and release of monoamine neurotransmitters . This can result in altered neurotransmission and potentially contribute to the symptoms of various neurological and psychiatric disorders .
Biochemical Analysis
Biochemical Properties
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as VMAT2, inhibiting its function . This inhibition can lead to changes in neurotransmitter levels within cells. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of VMAT2 activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including sedation, depression, and parkinsonism . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical and cellular effects, as it needs to reach its target sites to exert its actions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A related compound with similar structural features, known for its use in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar biological activities.
Other Isoquinolines: Compounds with the isoquinoline core structure, used in various therapeutic and industrial applications.
Uniqueness
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is unique due to its specific substituents and the resulting biological and chemical properties. Its distinct structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNBYVLCQOPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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